molecular formula C21H25F3N4O3S B2976150 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 898460-17-8

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2976150
CAS No.: 898460-17-8
M. Wt: 470.51
InChI Key: RNNWMZIUBCTHCF-UHFFFAOYSA-N
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Description

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (hereafter referred to as the "target compound") is a synthetic molecule featuring a cyclopenta[d]pyrimidinone core modified with a 3-(dimethylamino)propyl substituent at position 1 and a thioacetamide-linked 4-(trifluoromethoxy)phenyl group at position 2.

Key structural attributes include:

  • Cyclopenta[d]pyrimidinone core: Provides rigidity and planar geometry for target binding.
  • 3-(Dimethylamino)propyl side chain: Enhances solubility via tertiary amine functionality.

The compound’s anti-fibrotic activity is hypothesized to arise from dual mechanisms: suppression of collagen deposition and anti-inflammatory effects via TNFα pathway modulation .

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O3S/c1-27(2)11-4-12-28-17-6-3-5-16(17)19(26-20(28)30)32-13-18(29)25-14-7-9-15(10-8-14)31-21(22,23)24/h7-10H,3-6,11-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNWMZIUBCTHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its structural characteristics, synthesis methods, and biological activities supported by various research findings.

Structural Characteristics

This compound features a complex structure that includes:

  • Tetrahydro-cyclopenta[d]pyrimidine moiety
  • Dimethylamino group
  • Trifluoromethoxy-substituted phenyl group

These structural components contribute to its unique chemical properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The following methods have been reported:

  • Conventional Synthetic Routes : Multi-step reactions utilizing standard organic chemistry techniques.
  • Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times significantly, making it a favorable approach for synthesizing complex molecules like this one.

Anticancer Activity

Research indicates that this compound exhibits significant in vitro anti-tumor activity against HepG2 cell lines. This suggests its potential as an anticancer agent .

Mechanistic Insights

Molecular docking studies have revealed that this compound interacts with specific enzymes involved in cancer metabolism and progression. These interactions may underlie its observed biological activities and therapeutic potential .

Case Studies

Several studies have highlighted the biological activity of similar compounds with related structural motifs. For instance:

  • A compound with a similar cyclopentapyrimidine core demonstrated significant inhibition of COX-II enzymes, which are implicated in inflammation and cancer progression .

Data Tables

PropertyValue
Molecular FormulaC21H25F3N4O3S
Molecular Weight470.51 g/mol
Anticancer ActivitySignificant against HepG2 cell lines
Synthesis MethodMicrowave-assisted synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound ID & Source Key Structural Differences vs. Target Compound Potential Biological Implications
Compound A - R1 : 3-(Diethylamino)propyl (vs. dimethylamino)
- R2 : 3,4-Difluorophenyl (vs. trifluoromethoxy)
Increased lipophilicity from diethylamino may prolong half-life. Difluorophenyl reduces electron-withdrawing effects compared to trifluoromethoxy, potentially lowering metabolic stability.
Compound B - Core : Thieno[2,3-d]pyrimidine fused with cyclopenta[4,5]thiophene
- R2 : 4-Chlorophenyl
Thieno-pyrimidine core alters binding geometry. Chlorophenyl enhances electron-withdrawing effects but may reduce solubility.
Compound C - Core : 4-Methyl-6-oxo-1,6-dihydropyrimidine
- R2 : 2,3-Dichlorophenyl
Simpler pyrimidine core reduces steric hindrance. Dichlorophenyl increases hydrophobicity, potentially enhancing membrane permeability.
Compound D - Core : Cyclopenta[4,5]thieno[2,3-d]pyrimidine
- R2 : 3-(6,7-Dihydro-5H-cyclopenta)phenoxy
Thieno-pyrimidine fusion may improve target selectivity. Phenoxy group introduces steric bulk, possibly affecting binding kinetics.

Mechanistic and Functional Divergence

While structural similarity (e.g., Tanimoto coefficient >0.85) suggests a 20% likelihood of shared gene expression profiles , biological outcomes are context-dependent. Key findings include:

  • Anti-Fibrotic Activity: The target compound’s dimethylamino and trifluoromethoxy groups may synergize to enhance TNFα inhibition compared to Compound A’s diethylamino and difluorophenyl groups, which could reduce anti-inflammatory potency .
  • Metabolic Stability : The trifluoromethoxy group in the target compound likely improves resistance to oxidative metabolism versus the chlorophenyl group in Compound B .
  • Solubility: The dimethylamino side chain in the target compound balances lipophilicity and solubility better than the dichlorophenyl group in Compound C, which may limit bioavailability .

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